molecular formula C9H10O2<br>C9H10O2<br>CH3COOCH2C6H5 B043277 Benzyl acetate CAS No. 140-11-4

Benzyl acetate

Cat. No.: B043277
CAS No.: 140-11-4
M. Wt: 150.17 g/mol
InChI Key: QUKGYYKBILRGFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl acetate (CAS 140-11-4) is an aromatic ester with the molecular formula C₉H₁₀O₂ and a molecular weight of 150.18 g/mol . It is characterized by a clear, colorless liquid state and a distinctive fruity aroma reminiscent of jasmine, making it a cornerstone in the fragrance and flavor industries . Industrially, it is synthesized via esterification of benzyl alcohol and acetic acid, catalyzed by sulfuric acid, under reflux conditions . Key physical properties include a specific gravity of 1.052–1.056 and a refractive index of 1.501–1.504 . Regulatory specifications require ≥98% purity for food and cosmetic applications .

This compound is widely utilized in perfumes, food flavorings, and plasticizers .

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzyl acetate is primarily synthesized through the esterification process, which involves the reaction of benzyl alcohol with acetic acid in the presence of a catalytic acid, often sulfuric acid . The reaction proceeds under gentle heating in a reflux setup, followed by distillation to isolate the product from the reaction mixture.

Industrial Production Methods: Industrial production methods for this compound include:

    Direct Dehydration: Benzyl alcohol and acetic acid are processed to synthesize this compound.

    Sodium Acetate Method: Benzyl chloride and acetic acid are synthesized using sodium acetate.

    Direct Oxidation Esterification: Toluene and acetic acid undergo direct oxidation esterification.

Chemical Reactions Analysis

Types of Reactions: Benzyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Strong oxidizing acids.

    Reduction: Lithium aluminum hydride.

Major Products Formed:

    Hydrolysis: Benzyl alcohol and acetic acid.

    Oxidation: Various oxidized products depending on the conditions.

    Reduction: Benzyl alcohol.

Scientific Research Applications

Chemical Properties and Safety Profile

  • Molecular Formula : C₉H₁₀O₂
  • Molar Mass : 150.18 g/mol
  • Density : 1.054 g/ml
  • Odor : Floral

Benzyl acetate is classified as having low systemic toxicity, with no significant acute oral, dermal, or inhalation toxicity reported in studies . It is widely recognized for its safety in food applications as a flavoring agent and in cosmetic formulations .

Scientific Research Applications

This compound has been extensively studied for various applications in scientific research:

Pharmacological Studies

Research indicates that this compound exhibits potential pharmacological benefits. It has been tested for its effects on skin absorption and metabolism, revealing significant percutaneous absorption rates in animal models . This property makes it useful in topical formulations.

Environmental Studies

This compound is utilized in ecological research, particularly in studies involving insect behavior. It serves as an attractant for orchid bees, which collect it as an intra-specific pheromone . Its role in pollination and ecological balance is an area of ongoing study.

Microbial Production

Recent advancements have led to the development of microbial processes for synthesizing this compound from renewable resources like glucose. A study from KAIST demonstrated the successful production of this compound using engineered E. coli strains, highlighting its potential for sustainable industrial applications .

Consumer Uses

This compound is prevalent in numerous consumer products:

  • Fragrances : Used extensively in perfumes and air fresheners due to its pleasant floral scent.
  • Food Additives : Employed as a flavoring agent in various food products.
  • Household Products : Found in cleaning agents, polishes, and personal care items .

Industrial Applications

This compound's industrial applications are diverse:

Application AreaDescription
Fragrance Industry Enhances floral fragrances; used in perfumes and cosmetics
Food Industry Acts as a flavoring agent; safe for use in food products
Chemical Manufacturing Serves as a solvent for resins and coatings; used in the production of plastics and dyes
Agriculture Utilized as a bait for bee collection; aids in pollination efforts

Case Study 1: Topical Absorption Study

A study assessed the percutaneous absorption of this compound through rat skin, revealing that 28-48% of the dose remained at the application site while 28-46% was absorbed into systemic circulation within 24 hours . This information is crucial for formulating effective topical medications.

Case Study 2: Microbial Synthesis

The KAIST research team developed a novel microbial pathway to produce this compound from glucose, achieving a concentration increase of 10 times compared to previous methods. This approach not only enhances yield but also promotes environmental sustainability by reducing reliance on petroleum-derived chemicals .

Mechanism of Action

The mechanism of action of benzyl acetate involves its interaction with molecular targets and pathways. As an ester, it can undergo hydrolysis to release benzyl alcohol and acetic acid, which can then participate in various biochemical processes. In the fragrance industry, its pleasant aroma is due to its ability to bind to olfactory receptors, eliciting a sensory response .

Comparison with Similar Compounds

Comparison with Similar Compounds

Benzyl acetate belongs to the ester family, sharing functional groups and synthesis pathways with compounds like benzyl benzoate , methyl benzoate , and ethyl benzoate . Below is a detailed comparison:

Structural and Physical Properties

Compound Molecular Formula Molecular Weight (g/mol) CAS Number Specific Gravity Refractive Index
This compound C₉H₁₀O₂ 150.18 140-11-4 1.052–1.056 1.501–1.504
Benzyl Benzoate C₁₄H₁₂O₂ 212.24 120-51-4 1.118–1.120 1.568–1.570
Methyl Benzoate C₈H₈O₂ 136.15 93-58-3 1.088–1.092 1.516–1.520
Ethyl Benzoate C₉H₁₀O₂ 150.17 93-89-0 1.045–1.050 1.505–1.508
  • Benzyl benzoate has a larger molecular structure due to the benzoyl group, resulting in higher viscosity and thermal stability, making it suitable as a fixative in perfumes and a solvent in pharmaceuticals .
  • Methyl and ethyl benzoate differ in alkyl chain length, affecting volatility. Methyl benzoate is more volatile, favoring use in short-lived fragrances, while ethyl benzoate serves as a plasticizer .

Toxicological Profiles

Compound Skin Irritation Sensitization Potential Environmental Impact
This compound Moderate Low to moderate Low bioaccumulation
Benzyl Benzoate Mild Negligible Moderate persistence
Methyl Benzoate Low None reported Rapid degradation
  • Benzyl benzoate exhibits lower toxicity, endorsed for topical medicinal use .
  • Methyl and ethyl benzoate show minimal ecological risks due to faster degradation .

Thermal and Chemical Stability

  • This compound decomposes at high temperatures via radical pathways (e.g., forming benzyl and acetyl radicals) .
  • Benzyl benzoate demonstrates superior thermal stability, ideal for phase-change materials (PCMs) in energy storage .
  • Pyrolysis studies highlight structural influences: benzyl esters with bulkier groups (e.g., benzoate) require higher dissociation energies .

Research Findings and Data Highlights

  • Microencapsulation : Encapsulated this compound in polyvinyl alcohol shows controlled release, beneficial for sustained fragrance delivery .
  • Thermal Storage : Benzyl benzoate’s high melting point (~21°C) makes it a candidate for low-temperature PCMs, unlike this compound’s lower stability .

Biological Activity

Benzyl acetate (CAS Number 140-11-4) is an organic compound widely recognized for its use in the fragrance and flavoring industries. It is a colorless liquid with a sweet, floral aroma reminiscent of jasmine. Beyond its sensory applications, this compound has been the subject of various studies focusing on its biological activity, including its metabolic pathways, toxicological effects, and potential therapeutic applications.

Metabolic Pathways

Recent research has demonstrated that this compound can be produced through engineered microbial pathways. A notable study involved the metabolic engineering of Escherichia coli to produce this compound via two distinct biosynthetic routes based on CoA-dependent β-oxidation. This approach successfully achieved high-level production, with yields reaching approximately 2238.3 mg/L from glucose in a co-culture fermentation process . The pathways included:

  • Route I : Involved converting benzoic acid to benzyl alcohol via carboxylic acid reductase, followed by condensation with acetyl-CoA to form this compound.
  • Route II : Utilized a plant-derived CoA-dependent β-oxidation pathway to convert benzoyl-CoA into this compound.

Toxicological Studies

This compound's safety profile has been extensively evaluated through various toxicological studies. The National Toxicology Program (NTP) conducted significant research on its carcinogenic potential in F344/N rats and B6C3F1 mice:

  • In a 13-week study , high doses (50,000 ppm) resulted in mortality among test subjects, while lower doses showed no significant adverse effects on growth or survival .
  • A 2-year dietary study indicated no evidence of carcinogenic activity in either species at lower doses (up to 12,000 ppm), although some non-neoplastic nasal lesions were observed .

Genotoxicity Assessment

Genotoxicity studies have shown mixed results regarding this compound's potential to cause DNA damage:

  • In vitro tests indicated that this compound did not induce chromosomal aberrations or unscheduled DNA synthesis at concentrations up to 5000 μg/mL .
  • However, it was found to be mutagenic in mouse lymphoma cells under certain conditions .

Case Studies and Findings

Several case studies have highlighted the biological effects of this compound:

  • Dermal Absorption Study : Research on percutaneous absorption revealed that this compound can penetrate the skin barrier effectively when applied under occlusive conditions. This property raises considerations for its use in topical formulations .
  • Acute Toxicity Studies : Acute toxicity assessments showed that exposure to high concentrations could lead to respiratory distress and central nervous system effects. The median lethal dose (LD50) was estimated to be around 2000 mg/kg in rats .
  • Chronic Exposure Studies : Long-term exposure studies have not demonstrated significant carcinogenic effects but noted some instances of liver and pancreatic tumors in specific animal models under high-dose conditions .

Summary of Biological Activity

The biological activity of this compound encompasses a range of effects from metabolic production in engineered organisms to implications for human health based on toxicological data. Below is a summary table highlighting key findings from various studies:

Study TypeFindings
Metabolic EngineeringHigh-level production achieved in E. coli via engineered pathways (2238.3 mg/L)
Toxicology (13-week study)High doses caused mortality; lower doses showed no significant adverse effects
GenotoxicityNegative for clastogenic activity; mutagenic in mouse lymphoma cells
Dermal AbsorptionEffective skin penetration under occlusive conditions
Chronic ExposureNo significant carcinogenicity; some tumors observed at high doses

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzyl acetate in laboratory settings?

this compound is traditionally synthesized via acid-catalyzed esterification of benzyl alcohol with acetic acid. Key steps include:

  • Reaction Setup : Reflux conditions with a catalytic acid (e.g., sulfuric acid) to drive the equilibrium reaction (C₆H₅CH₂OH + CH₃COOH → C₆H₅CH₂OOCCH₃ + H₂O). Excess acetic acid or benzyl alcohol is used to maximize yield .
  • Product Isolation : Distillation under reduced pressure to separate this compound from unreacted starting materials and water .
  • Industrial Relevance : This method is scalable but requires careful handling of corrosive catalysts and energy-intensive distillation .

Q. What toxicological screening methods are recommended for assessing this compound safety in human exposure studies?

Standard protocols include:

  • Acute Toxicity : Determine LD₅₀ via oral, dermal, or inhalation routes in rodent models (e.g., OECD 423 guidelines) .
  • Skin Sensitization : Use guinea pig maximization tests (GPMT) or human repeat insult patch tests (HRIPT). This compound showed no sensitization in HRIPT at concentrations up to 8% .
  • Metabolic Profiling : In vitro hydrolysis assays with keratinocytes or hepatocytes to track conversion to benzyl alcohol and benzoic acid .

Q. How are common physicochemical properties (e.g., boiling point, solubility) of this compound determined experimentally?

  • Boiling Point : Measured via distillation under standard atmospheric pressure (reported range: 205–206°C) .
  • Solubility : Determined gravimetrically in solvents like ethanol, n-heptane, or water. For example, solubility in water is <1 g/L at 23°C .
  • Viscosity : Binary mixture studies with dioxane or aniline use viscometers to calculate interaction energies (e.g., Eyring’s equation) .

Advanced Research Questions

Q. How can enzymatic synthesis of this compound be optimized for higher yield and sustainability?

  • Biocatalyst Selection : Screen immobilized lipases (e.g., Novozym®435) for transesterification activity. Novozym®435 achieves >90% conversion with vinyl acetate as the acyl donor .
  • Kinetic Modeling : Apply a bisubstrate Ping-Pong model to determine VmaxV_{max} and KmK_m. Key parameters include enzyme loading (50 mg/50 mL) and stirring rate (300 rpm) .
  • Solvent-Free Systems : Use response surface methodology (RSM) to optimize variables like temperature (40–60°C) and molar ratio (1:2–1:4 alcohol:acyl donor) .

Q. How do contradictory findings in this compound toxicity studies inform risk assessment?

  • In Vitro vs. In Vivo Metabolism : In vitro hydrolysis in human keratinocytes shows rapid conversion to benzyl alcohol, but in vivo rodent studies report hepatotoxicity only at high doses (>500 mg/kg) .
  • Neurobehavioral Effects : High doses in rodents correlate with seizures, while epidemiological data on human hyperactivity remain inconclusive .
  • Risk Mitigation : Use read-across models (e.g., structural analogs like benzyl propionate) to extrapolate data gaps, ensuring alignment with OECD guidelines .

Q. What advanced analytical techniques are used to detect trace this compound in environmental samples?

  • GC/MS with Purge and Trap : Detect limits as low as 1 ppb in water. Internal standards (e.g., methyl benzoate-d₈) improve quantification .
  • Headspace SPME : Coupled with gas chromatography to analyze volatile fractions in complex matrices (e.g., food flavors or industrial effluents) .
  • LC-MS/MS : For non-volatile metabolites like hippuric acid in biological samples (urine/serum) .

Q. Methodological Considerations

Q. How should researchers design kinetic studies for this compound biosynthesis?

  • Experimental Design : Use central composite design (CCD) with factors like enzyme load, temperature, and substrate ratio. For example, a 5-factor CCD with 27 runs validated via ANOVA .
  • Data Analysis : Fit kinetic data to models (e.g., Michaelis-Menten or Ping-Pong) using nonlinear regression tools (e.g., MATLAB or Python’s SciPy) .

Q. What strategies resolve discrepancies between computational predictions and experimental toxicity data?

  • QSAR Modeling : Compare predicted reactivity (e.g., Toxtree v3.1.0) with in vitro assays. This compound’s low skin sensitization potential contradicts QSAR alerts, necessitating empirical validation .
  • Dose-Response Analysis : Conduct subchronic studies (90-day exposure) to refine NOAEL/LOAEL thresholds, particularly for endocrine disruption endpoints .

Properties

IUPAC Name

benzyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-8(10)11-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKGYYKBILRGFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2, Array, CH3COOCH2C6H5
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name benzyl acetate
Source Wikipedia
URL https://en.wikipedia.org/wiki/Benzyl_acetate
Description Chemical information link to Wikipedia.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0020151
Record name Benzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Benzyl acetate is a colorless liquid with an odor of pears. (USCG, 1999), Dry Powder, Liquid, Other Solid; Liquid; Liquid, Other Solid; Other Solid, Colorless liquid with an odor of jasmine or pears; [CHEMINFO], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., colourless liquid with a sweet, fruity, floral (Jasmine) odour, Colorless liquid with an odor of pears.
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Acetic acid, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1692
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name Benzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

419.9 °F at 760 mmHg (NTP, 1992), 213 °C, Bp: 134 °C at 102 mm Hg, 212.00 to 215.00 °C. @ 760.00 mm Hg, 212 °C, 419.9 °F
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

195 °F (NFPA, 2010), 90 °C (closed cup), 90 °C c.c., 195 °F
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992), PRACTICALLY INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER, SOL IN BENZENE, CHLOROFORM, Miscible in ethanol, soluble in ethyl ether and acetone., In water, 3.1 g/l., 3.1 mg/mL at 25 °C, Solubility in water at 20 °C: none, very slightly soluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.04 (USCG, 1999) - Denser than water; will sink, 1.050 @ 25 °C/4 °C, Relative density (water = 1): 1.1, 1.049-1.059, 1.04
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name Benzyl acetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/318/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

5.1 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.1 (AIR= 1), Relative vapor density (air = 1): 5.1, 5.1
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Pressure

1 mmHg at 113 °F ; 10 mmHg at 189.7 °F (NTP, 1992), 0.17 [mmHg], 0.177 mm Hg at 25 °C /from experimentally-derived coefficients/, Vapor pressure, Pa at 25 °C: 190, 1 mmHg at 113 °F
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl acetate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1692
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Color/Form

WATER-WHITE LIQUID

CAS No.

140-11-4
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Benzyl acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140-11-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl acetate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140114
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BENZYL ACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4550
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Acetic acid, phenylmethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0020151
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.004.909
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BENZYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0ECG3V79ZJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-60.7 °F (NTP, 1992), -51 °C, -51.3 °C, -60.7 °F
Record name BENZYL ACETATE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/17803
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name BENZYL ACETATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2851
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Benzyl acetate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031310
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name BENZYL ACETATE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1331
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name BENZYL ACETATE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/258
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

Glycine benzyl ester p-toluenesulfonate salt (6.03 g) was dissolved in DMF prior to the addition of Hunig's base (12.4 mL) and 2-(tert-butoxycarbonyl)amino-5-trifluoromethylbenzoic acid (6 g) (Takagishi et al., Synlett 1992, 360). After cooling to 0° C., BOP Reagent (8.69 g) was added. The resulting mixture was warmed to rt and was stirred 96 h. EtOAc was added along with 1 N HCl solution. The EtOAc layer was washed with 1 N HCl (aq), NaHCO3 solution (aq), and brine. The EtOAc was dried (MgSO4), filtered, and concentrated. Flash chromatography of the resulting residue gave 2-tert-butoxycarbonylamino-5-trifluoromethyl-benzoylamino)-acetic acid benzyl ester (5.78 g). MS found: (M+Na)+=475.3.
Quantity
6.03 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
12.4 mL
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Two
Quantity
8.69 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

A stirred 2-liter autoclave is charged with toluene (400g), cobaltous 2-ethyl hexanoate (2g), acetic anhydride (50g) and potassium cyanide (25g) in that order in the confines of a well ventilated hood. The autoclave is sealed, flushed with N2 and heated to 150° whereupon the N2 pressure of 176 psig is increased to 220 psig with oxygen. The oxygen pressure is maintained at 45 psig during the reaction and at completion of the reaction the product is isolated by distillation. At 1.5% conversion of the toluene there is a 25% yield of benzyl acetate and 72% yield of 2-cyanobenzyl acetate based on the toluene converted.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
cobaltous 2-ethyl hexanoate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
25%

Synthesis routes and methods III

Procedure details

Using a catalyst consisting of 0.6% Pd, 0.5% Au and 1.0% Bi, without added promoter, under the following reaction conditions: 150° C.; 1100 psig air pressure, reaction time: 3 hours and 1:1 molar ratio of acetic acid to toluene, 1016 grams of benzyl acetate per gram Pd are obtained.
[Compound]
Name
Au
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Bi
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A process for producing benzyl acetate by oxyacetoxylation of toluene with acetic acid and oxygen in a liquid phase in the presence of oxyacetoxylation-active catalyst, comprising steps of feeding toluene, acetic acid, and oxygen to an oxyacetoxylation reactor to cause reaction and to obtain an effluent from the reactor; introducing the effluent from the reactor to a gas-liquid separator to separate a gas phase mainly composed of oxygen and nitrogen and a liquid phase mainly composed of toluene, acetic acid, and benzyl acetate; introducing the liquid phase discharged from the gas-liquid separator to a starting material recovery column to separate the liquid phase by distillation into a column top distillate mainly composed of toluene and acetic acid and a column bottom liquid mainly composed of benzyl acetate; recycling the column top distillate from the starting material recovery column to the oxyacetoxylation reactor; introducing the column bottom liquid of the starting material recovery column to a low-boiler removal column to separate the column bottom liquid by distillation into a column top fraction mainly composed of benzaldehyde and a column bottom fraction mainly composed of benzyl acetate; introducing the column bottom fraction of the low-boiler removal column to a high-boiler removal column for distillation to obtain benzyl acetate from the column top thereof.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.